molecular formula C14H28N2O B1481363 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine CAS No. 2097994-84-6

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Cat. No.: B1481363
CAS No.: 2097994-84-6
M. Wt: 240.38 g/mol
InChI Key: MPTLJRUTTWFAAO-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C14H28N2O and its molecular weight is 240.38 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, this compound may interact with monoamine oxidases, influencing the breakdown of monoamines and affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the STAT3 signaling pathway, which plays a role in cell growth and apoptosis . By inhibiting this pathway, this compound can induce cell death in certain cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with transaminases results in the inhibition of these enzymes, affecting amino acid synthesis . Additionally, it can modulate the activity of monoamine oxidases, leading to altered neurotransmitter levels and impacting mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with transaminases affects the synthesis and breakdown of amino acids, influencing overall nitrogen metabolism . Additionally, it may impact the levels of certain metabolites, such as neurotransmitters, by modulating the activity of monoamine oxidases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences energy production and cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLJRUTTWFAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 2
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 3
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 4
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3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 5
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 6
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.